molecular formula C20H18N4O4 B2483603 ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 510760-65-3

ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2483603
CAS No.: 510760-65-3
M. Wt: 378.388
InChI Key: MQYIEWLAHBVFTL-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold with a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key functional groups include:

  • Furan-2-ylmethyl substituent at position 7, introducing aromaticity and electron-rich properties.
  • Ethyl carboxylate at position 5, contributing to solubility and bioactivity.
  • Methyl group at position 13, influencing steric and electronic effects.

Structural analysis of such compounds often relies on X-ray crystallography (via SHELX and ORTEP ) to confirm puckering angles and hydrogen-bonding networks .

Properties

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-3-27-20(26)14-9-15-18(24(17(14)21)11-13-5-4-8-28-13)22-16-7-6-12(2)10-23(16)19(15)25/h4-10,21H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYIEWLAHBVFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510760-65-3
Record name ETHYL 1-(2-FURYLMETHYL)-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imino group: This step involves the reaction of the furan derivative with an amine or imine precursor.

    Construction of the triazatricyclo framework: This complex structure is built through a series of cyclization and condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imino group can be reduced to an amine, altering the compound’s properties and reactivity.

    Substitution: Various substituents can be introduced into the furan ring or the triazatricyclo framework through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to its unique structure and functional groups that may interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

    Materials Science: The compound’s unique structure may impart interesting properties to materials, making it useful in the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism by which ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 7 Molecular Formula Key Features Potential Applications
Target Compound Furan-2-ylmethyl C₂₂H₂₀N₄O₄ Electron-rich furan enhances π-π stacking; ester improves solubility. Anticancer/antimicrobial*
Ethyl 6-(3-chlorobenzoyl)imino analog 3-Chlorobenzoyl C₂₂H₁₇ClN₄O₄ Chlorine increases lipophilicity; may enhance membrane penetration. Antibacterial*
Ethyl 6-(3-fluorobenzoyl)imino analog 3-Fluorobenzoyl C₂₂H₁₇FN₄O₄ Fluorine improves metabolic stability; electronegative effects. Antifungal*
Pseudomonas-derived lankacidin C analogs Variable (BGC-dependent) Variable Redox-cofactor BGCs encode antitumor activity; 13% structural divergence. Antitumor (confirmed)

Notes:

  • Biological Activity : The target compound’s furan substituent may mimic natural arylpolyene metabolites in Pseudomonas (), which exhibit antimicrobial and antitumor effects. Chlorinated/fluorinated analogs () likely differ in target specificity due to substituent electronegativity .
  • Synthesis: All analogs share a common tricyclic core synthesized via imino condensation and cyclization, as seen in spiro compound methodologies ().
  • Crystallography : SHELX-refined structures () reveal that furan-induced hydrogen bonding () may stabilize the tricyclic conformation compared to halogenated analogs.

Research Findings and Implications

Structural Insights

  • Ring Puckering : The tricyclic system’s puckering coordinates () are critical for binding pocket compatibility. Furan’s planar geometry may reduce steric hindrance vs. bulky halogens.
  • Hydrogen Bonding: The imino group participates in intermolecular H-bonds (), while the furan oxygen could act as a H-bond acceptor, enhancing crystal packing stability .

Biological Activity

Ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure and various functional groups that contribute to its potential biological activity. This article explores the biological properties of this compound, including its antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound's structure includes:

  • A tricyclic framework that enhances its stability and reactivity.
  • Functional groups such as an imino group and a furan moiety that are known to influence biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. Ethyl 7-(furan-2-ylmethyl)-6-imino derivatives have shown effectiveness against various bacterial strains. For instance:

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Ethyl 7-(furan-2-ylmethyl)-6-iminoEscherichia coli0.28 μM
Similar Triazene DerivativesPseudomonas aeruginosa0.64 μM
Other Triazene CompoundsEnterococcus faecalis0.64 μM

These findings suggest that the presence of furan and imino groups may enhance the antimicrobial efficacy of the compound by disrupting bacterial cell wall synthesis or function .

Anticancer Activity

Ethyl 7-(furan-2-ylmethyl)-6-imino has also been investigated for its anticancer properties. Triazene compounds are known for their ability to act as alkylating agents, which can lead to DNA damage in cancer cells:

Study Cell Line IC50 Value
Cytarska et al.Burkitt Lymphoma DAUDI4.91 µg/mL
Cytarska et al.Human Colon Adenocarcinoma HT-295.59 µg/mL

The mechanism involves the disruption of microtubule formation during cell division, leading to inhibited proliferation and increased apoptosis in cancer cells . The compound's ability to interfere with cellular processes makes it a candidate for further development in cancer therapeutics.

The biological activity of ethyl 7-(furan-2-ylmethyl)-6-imino is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes involved in DNA replication or repair, leading to enhanced cytotoxicity in cancer cells.
  • Disruption of Microtubules : Similar to other triazene compounds, it may disrupt microtubule dynamics, affecting cell migration and invasion capabilities.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the potential of triazene derivatives in medicinal chemistry:

  • Antitumor Studies : Research has shown that triazene compounds can significantly reduce tumor size in animal models by inducing apoptosis and inhibiting angiogenesis.
  • Microbial Resistance : With rising antibiotic resistance, compounds like ethyl 7-(furan-2-ylmethyl)-6-imino offer alternative mechanisms for combating infections due to their unique structures and modes of action.

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